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What is DREEP?

DREEP (Drug Response Estimation from single-cell Expression Profiles) is a computational tool designed to

predict the sensitivity of individual cancer cells to various drugs by leveraging single-cell RNA sequencing

(scRNA-seq) data [1] [2]. Its primary goal is to tackle the challenge of intra-tumour heterogeneity (ITH),

where different cell sub-populations within the same tumor can respond differently to treatments, often

leading to drug resistance [1] [2].

The method is classified as a biomarker or signature-based approach [3]. It uses pre-defined drug

sensitivity signatures derived from large-scale bulk pharmacogenomic screens, avoiding the need for

complex model training on single-cell data [1] [3].

The DREEP Workflow and Methodology

The following diagram illustrates the multi-step process DREEP uses to predict drug response from raw

single-cell data.
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Input: scRNA-seq Data

1. Pre-processing & Feature Selection
(gf-icf normalization to extract

 top relevant genes per cell)

3. Single-Cell Prediction
(Gene Set Enrichment Analysis (GSEA)
 for each cell against each drug's GPDS)

2. Reference: Genomic Profiles of 
Drug Sensitivity (GPDS)

(Ranked lists of gene biomarkers
 for ~2000 drugs from GDSC/CTRP)

4. Output: Enrichment Score (ES) per cell-drug pair
- Negative ES: Predicted Sensitivity
- Positive ES: Predicted Resistance

Click to download full resolution via product page

Key Experimental Protocols:

Data Sources for Signatures: DREEP builds its predictive signatures, called Genomic Profiles of
Drug Sensitivity (GPDS), from public bulk RNA-seq and drug sensitivity data (AUC values) from

resources like the GDSC2, CTRP2, and PRISM databases [1] [2].
Signature Construction (GPDS): For each drug, a ranked list of genes is created. The ranking is

based on the Pearson correlation coefficient between each gene's expression and the drug's potency
across hundreds of cancer cell lines. Genes at the top of the list are biomarkers of resistance, while

genes at the bottom are biomarkers of sensitivity [1] [2].
Single-Cell Prediction: For a given scRNA-seq dataset, DREEP first identifies the most relevant

genes in each cell. It then uses Gene Set Enrichment Analysis (GSEA) to compare this gene set
against every drug's GPDS [1] [2]. A negative Enrichment Score (ES) indicates the cell expresses a

"sensitivity signature" for that drug, while a positive ES indicates a "resistance signature" [1] [2].
Validation: The method was extensively validated in vitro using scRNA-seq data from over 200
cancer cell lines and was shown to accurately identify drug-tolerant subpopulations in breast cancer
cell lines and patient-derived cultures [1] [2].
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How DREEP Compares to Other Methods

The table below summarizes how DREEP compares to other classes of computational drug response

prediction methods.

Feature DREEP
Deep Learning Methods
(e.g., scDEAL, SCAD)

Other Signature-Based
Methods (e.g.,
beyondcell)

Core
Approach

Biomarker signature &
enrichment analysis [3]

Neural networks for data
integration & prediction [3]

Differential expression
signatures & "signature

reversion" [3]

Training
Data

Pre-computed signatures

from bulk screens; no
training on single-cell data

required [1] [3]

Requires training on bulk

data with transfer learning
to single-cell data [3]

Pre-computed signatures

from bulk screens and drug
perturbation data [3]

Key
Advantage

Simplicity, no parameter

tuning, direct application to
scRNA-seq data [1] [2]

Potential to model

complex, non-linear
relationships [3]

Can leverage both

sensitivity and drug
perturbation profiles [3]

Potential
Limitation

Relies on quality of bulk-
derived signatures

Complex training,
computationally intensive,

can be less accessible [1]
[3]

Different algorithmic
foundation, making direct

performance comparison
non-trivial [3]

Number of
Drugs

~2000 [1] Varies; often requires
model retraining per drug

Varies by method and
database used

Key Performance Takeaways:

Accuracy: In its original publication, DREEP was successfully validated on several independent

single-cell datasets, demonstrating its accuracy and robustness in predicting drug sensitivity over 200
cancer cell lines across 22 cancer types [1] [2].

Utility: It has been shown to detect changes in drug sensitivity over time, predict the emergence of
drug resistance, and identify drug co-treatments that can inhibit multiple cell subpopulations within a

tumor [1] [2].
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Access and Implementation

Availability: DREEP is implemented as an open-source R package [1] [2].
Accessibility: It is designed to be user-friendly and accessible to a broad scientific audience, as it

eliminates the need for complex parameter adjustments [1] [2].
Code Repository: The package is publicly available on GitHub at: [Link] [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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